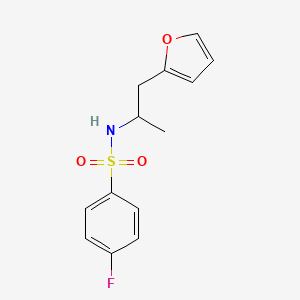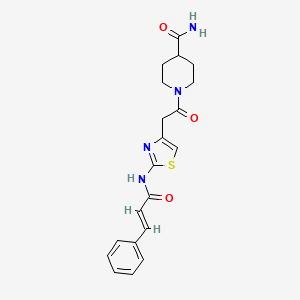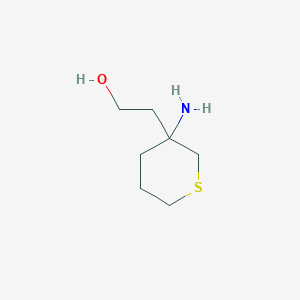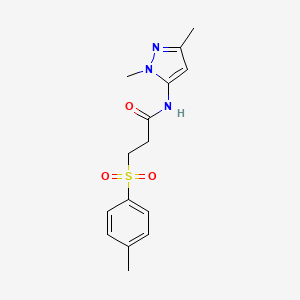![molecular formula C19H14N2O5S B2481054 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 868230-67-5](/img/structure/B2481054.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide" is a compound of interest in the field of organic chemistry, particularly in the study of chromene compounds. Chromenes are known for their diverse biological activities, making them significant in pharmaceutical and medicinal research.
Synthesis Analysis
The synthesis of related chromene compounds typically involves methods like etherification, oximation, and Beckmann rearrangement. For example, a related compound, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, was synthesized using these methods, indicating a possible similar approach for the synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography. These studies reveal detailed information about the crystal structure, including cell parameters, space groups, and molecular geometry, which are crucial for understanding the compound's properties and interactions (Zhao & Zhou, 2009).
Chemical Reactions and Properties
Chromene compounds undergo various chemical reactions, which are essential for their biological activities. The synthesis of chromone-thiazole hybrids, for example, involves reactions that produce compounds with potential as ligands for human adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).
Physical Properties Analysis
The physical properties of chromene compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. The crystal structure analysis provides insights into the compound's physical characteristics, including hydrogen-bonding interactions and molecular conformation (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on similar chromene compounds reveal information on their reactivity with other chemicals and their potential applications based on these properties (Myannik et al., 2018).
Scientific Research Applications
Antimicrobial Activity
Compounds structurally similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide have demonstrated notable antimicrobial properties. Raval et al. (2012) synthesized a variety of related compounds, finding significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012). Additionally, Gadhave et al. (2022) designed and evaluated similar derivatives as potential antioxidant and antibacterial agents, identifying compounds with significant activities (Gadhave, Khade, Ozarde, Chaudhari, Swami, & Meena, 2022).
Chemosensor Applications
Kangnan Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, including a compound structurally related to the target compound, to investigate their properties as chemosensors for cyanide anions. These compounds displayed significant recognition properties for cyanide anions, with observable color changes and fluorescence quenching (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Ligand for Human Adenosine Receptors
Cagide et al. (2015) explored the use of chromone–thiazole hybrids, similar to the target compound, as potential ligands for human adenosine receptors. These compounds were synthesized using two different amidation methods, offering insight into ligand-receptor binding interactions (Cagide, Borges, Gomes, & Low, 2015).
Crystal Structure Analysis
Zhao and Zhou (2009) studied a molecule structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, focusing on its crystal structure and intermolecular hydrogen-bonding interactions, which can provide valuable information for the design of new compounds (Zhao & Zhou, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-24-13-7-8-14(25-2)17-15(13)20-19(27-17)21-18(23)11-9-26-12-6-4-3-5-10(12)16(11)22/h3-9H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSVDSGPLLBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)


![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)


![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)


![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)